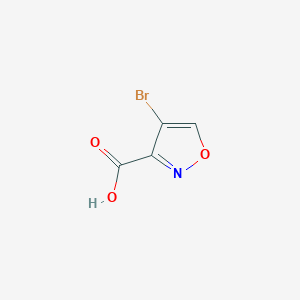

4-Bromo-1,2-oxazole-3-carboxylic acid

Description

4-Bromo-1,2-oxazole-3-carboxylic acid (C₄H₂BrNO₃) is a brominated heterocyclic compound featuring an oxazole ring fused with a carboxylic acid group at position 3 and a bromine substituent at position 4. Its molecular structure is defined by the SMILES string C1=C(C(=NO1)C(=O)O)Br, with an InChIKey of WANIKKFYGQPNDL-UHFFFAOYSA-N . The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the carboxylic acid group provides a site for further derivatization .

Properties

IUPAC Name |

4-bromo-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO3/c5-2-1-9-6-3(2)4(7)8/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANIKKFYGQPNDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-3-nitrobenzoic acid with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 4 undergoes substitution under nucleophilic conditions. The electron-withdrawing effects of the oxazole ring and carboxylic acid group activate the position for nucleophilic attack.

Mechanistic Insight : The reaction proceeds via a two-step SNAr mechanism:

-

Deprotonation of the carboxylic acid enhances ring electron deficiency.

Carboxylic Acid Functionalization

The carboxylic acid group participates in standard derivatization reactions, enabling further synthetic modifications.

Esterification

Reaction with alcohols (R-OH) under acidic catalysis yields esters:

Amidation

Coupling with primary amines via EDCI/HOBt activates the carboxylate:

Cycloaddition Reactions

The oxazole ring engages in [3+2] cycloadditions with nitrile oxides or azides:

| Dipolarophile | Conditions | Product |

|---|---|---|

| Phenylnitrile oxide | Toluene, 110°C | Isoxazolo[5,4-d]isoxazole |

| Benzyl azide | Cu(I), 60°C | Triazolo-oxazole hybrid |

Notable Example : Reaction with in situ–generated nitrile oxides produces fused bicyclic systems with retained bromine and carboxylate groups .

Ring-Opening Transformations

Under strongly acidic or basic conditions, the oxazole ring undergoes cleavage:

Acidic Hydrolysis

Base-Mediated Rearrangement

Oxidation and Reduction

Selective transformations target specific functional groups:

Carboxylic Acid Reduction

Ring Bromine Oxidation

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Key Influencing Factor |

|---|---|---|

| Nucleophilic substitution | High | Electron deficiency at C4 |

| Esterification | Moderate | Steric hindrance from oxazole ring |

| Cycloaddition | Low | Dipolarophile electronic properties |

This compound’s versatility in substitution, cycloaddition, and ring-opening reactions makes it invaluable for synthesizing pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Recent advances in metal-free methodologies further enhance its utility in sustainable chemistry.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:

4-Bromo-1,2-oxazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in constructing more intricate structures necessary for drug development .

Common Reactions:

The compound can participate in several types of reactions:

- Oxidation: Can be oxidized to yield different derivatives.

- Reduction: The carboxylic acid group can be reduced to form alcohols.

- Substitution: The bromine atom can be replaced with other functional groups through nucleophilic substitution.

Biological Applications

Medicinal Chemistry:

Research indicates that this compound is investigated for its potential as a pharmacological agent. It has shown promise in studies related to enzyme inhibitors and receptor modulators. For instance, compounds derived from this acid have been evaluated for their ability to inhibit specific enzymes involved in disease pathways .

Case Study:

A study focusing on oxazole derivatives highlighted the synthesis of substituted oxazolones, which demonstrated significant biological activity against cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications to the oxazole ring could enhance potency and selectivity against specific targets .

Industrial Applications

Agrochemicals:

In the industrial sector, this compound is utilized in the production of agrochemicals. Its reactive functional groups allow for the synthesis of herbicides and pesticides that are crucial for modern agriculture .

Specialty Chemicals:

The compound is also employed in creating specialty chemicals used in various applications ranging from materials science to pharmaceuticals.

Future Research Directions

Ongoing research aims to expand the chemical diversity of compounds derived from this compound. The exploration of its derivatives may lead to new therapeutic agents with improved efficacy and safety profiles. Additionally, studies are focusing on optimizing synthetic routes to enhance yield and reduce costs associated with production .

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

The following section compares 4-bromo-1,2-oxazole-3-carboxylic acid with analogous compounds, focusing on structural features, physicochemical properties, and functional implications.

5-(Morpholinomethyl)-1,2-oxazole-3-carboxylic Acid Hydrochloride

- Molecular Formula : C₉H₁₃ClN₂O₄

- Key Features: A morpholine-substituted derivative with a hydrochloride salt. The morpholinomethyl group at position 5 introduces steric bulk and basicity, contrasting with the bromine atom in the target compound.

- Implications : The morpholine moiety enhances solubility in polar solvents and may improve bioavailability in drug design. The hydrochloride salt form increases stability but reduces reactivity compared to the free carboxylic acid .

3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

- Molecular Formula: Not explicitly provided, but structurally related to C₁₁H₉BrNO₃ (estimated).

- Key Features : A dihydro-oxazole derivative with a 4-bromophenyl substituent. The saturated oxazole ring (4,5-dihydro) reduces aromaticity, altering electronic properties.

- The dihydro structure may confer conformational rigidity, affecting binding interactions .

5-Ethyl-1,2-oxazole-3-carboxylic Acid

- Molecular Formula: C₆H₇NO₃

- Key Features : An ethyl substituent at position 5 instead of bromine.

- Implications : The ethyl group increases hydrophobicity but lacks the electrophilic reactivity of bromine. This compound is simpler to handle (as indicated by its safety data sheet) but less versatile in synthetic applications requiring halogen-based coupling .

Data Table: Key Properties of Compared Compounds

Research Findings and Functional Implications

- Reactivity: The bromine atom in this compound facilitates Suzuki-Miyaura or Ullmann coupling reactions, enabling aryl-aryl bond formation. In contrast, morpholinomethyl or ethyl substituents limit such reactivity but improve solubility .

- Acidity : The carboxylic acid group (pKa ~2-3) is common across all compounds, but electron-withdrawing bromine in the target compound may slightly increase acidity compared to ethyl or morpholine derivatives .

- Biological Activity : Brominated oxazoles are explored as kinase inhibitors, while morpholine derivatives are often used in CNS-targeting drugs due to their blood-brain barrier permeability .

Biological Activity

4-Bromo-1,2-oxazole-3-carboxylic acid is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with a bromine substituent and a carboxylic acid group. This structure contributes to its reactivity and biological activity, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial in controlling various biochemical pathways.

- Receptor Modulation : It may also act as a modulator for certain receptors, influencing signaling pathways that are vital for cellular functions.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that this compound has potential antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activity. For instance, related oxazole derivatives have shown cytotoxic effects on various cancer cell lines, indicating a potential role in cancer therapy .

Antimicrobial Studies

A study on the antimicrobial effects of oxazole derivatives, including this compound, demonstrated significant activity against both bacterial and fungal strains. The presence of the bromine atom was noted to enhance the antimicrobial efficacy compared to non-brominated analogs .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, compounds with similar oxazole structures have been evaluated for their cytotoxicity against human leukemia and breast cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce programmed cell death through caspase activation pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial/fungal strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits specific enzymes |

Table 2: Comparative Analysis of Oxazole Derivatives

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-Bromo-1,2-oxazole-3-carboxylic acid, and what are the critical reaction parameters?

The synthesis of this compound typically involves cyclization or halogenation strategies. A validated approach for analogous oxazole derivatives includes the reaction of nitroacetate esters with dipolarophiles (e.g., 1,1-diphenylethylene) under acidic conditions, achieving yields up to 74% . For bromination, electrophilic substitution using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C is critical to avoid over-halogenation. Post-synthetic purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the oxazole ring structure (e.g., characteristic deshielded protons at δ 8.2–8.5 ppm for C-5) and bromine’s inductive effects .

- IR Spectroscopy : Stretching vibrations for carboxylic acid (2500–3300 cm, broad) and C=O (1680–1720 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 207.97 for CHBrNO) and isotopic patterns indicative of bromine .

- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve regiochemistry in halogenated derivatives .

Advanced: How does the bromo substituent influence the electronic properties and reactivity of the oxazole ring in this compound?

The bromine atom at C-4 exerts a strong electron-withdrawing effect, polarizing the oxazole ring and enhancing electrophilic substitution at C-5. Computational studies (DFT) reveal decreased electron density at C-5, facilitating nucleophilic attacks or cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) . This electronic perturbation also stabilizes the carboxylate anion, increasing acidity (predicted pKa ~2.5–3.0) compared to non-halogenated analogs . Experimental validation via cyclic voltammetry can quantify redox behavior linked to bromine’s electronegativity .

Advanced: What strategies resolve contradictions in reported spectral data or reactivity profiles of halogenated oxazole derivatives?

Contradictions often arise from impurities (e.g., residual solvents, regioisomers) or solvent-dependent conformational changes. To address this:

- Multi-Technique Cross-Validation : Combine H-C HSQC NMR and 2D NOESY to distinguish regioisomers .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to identify misassignments .

- Controlled Reactivity Studies : Systematically vary reaction conditions (e.g., temperature, catalyst loading) to isolate variables causing divergent outcomes .

Advanced: How is this compound utilized as a building block in medicinal chemistry for targeted drug design?

This compound serves as a precursor for inhibitors targeting heat shock protein 90 (Hsp90), a chaperone protein in cancer therapeutics. For example, its derivative, 5-(2,4-dihydroxy-5-isopropylphenyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxylic acid, forms Luminespib—a potent Hsp90 inhibitor with IC <10 nM . The bromine atom enhances binding affinity via hydrophobic interactions with the ATP-binding pocket. Structure-activity relationship (SAR) studies employ iterative modifications of the carboxylate group to optimize pharmacokinetics .

Basic: What solubility and stability considerations are critical for handling this compound in experimental workflows?

- Solubility : Limited solubility in water (<1 mg/mL); dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. Aqueous solubility improves at pH >4 due to deprotonation of the carboxylic acid .

- Stability : Sensitive to prolonged light exposure (UV degradation) and hydrolysis under strongly acidic/basic conditions. Store at 0–6°C in amber vials under inert gas (N) .

Advanced: What computational methods predict the regioselectivity of substitution reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states to predict regioselectivity in nucleophilic aromatic substitution. Fukui indices identify C-5 as the most electrophilic site, aligning with experimental observations of preferential substitution at this position . Molecular dynamics (MD) simulations further assess solvent effects on reaction pathways .

Basic: How is the purity of this compound assessed, and what are common impurities encountered during synthesis?

- Purity Assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; purity >97% by area normalization .

- Common Impurities :

- Regioisomers : 5-Bromo-1,2-oxazole-3-carboxylic acid (resolved via preparative TLC).

- Byproducts : Unreacted starting materials (e.g., bromine residues, detected via ion chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.